1-(4-Chlorophenyl)sulfonyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid
Description
1-(4-Chlorophenyl)sulfonyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 2,5-dimethoxyphenylmethyl group, along with an oxalic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S.C2H2O4/c1-25-17-5-8-19(26-2)15(13-17)14-21-9-11-22(12-10-21)27(23,24)18-6-3-16(20)4-7-18;3-1(4)2(5)6/h3-8,13H,9-12,14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERVKJJJEADOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)sulfonyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid involves several steps, starting with the preparation of the piperazine ring. The piperazine ring is typically synthesized through the reaction of ethylenediamine with diethylene glycol. The 4-chlorophenylsulfonyl group is introduced via sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The 2,5-dimethoxyphenylmethyl group is then attached through a Friedel-Crafts alkylation reaction using 2,5-dimethoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride. Finally, the oxalic acid moiety is introduced by reacting the compound with oxalic acid in an appropriate solvent .
Chemical Reactions Analysis
1-(4-Chlorophenyl)sulfonyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the development of new biochemical assays and probes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets make it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, leading to changes in metabolic pathways. Additionally, it can interact with cell surface receptors, triggering intracellular signaling cascades that result in various cellular responses.
Comparison with Similar Compounds
1-(4-Chlorophenyl)sulfonyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid can be compared to other similar compounds, such as:
1-(4-Chlorophenyl)sulfonyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine: This compound lacks the oxalic acid moiety, which may result in different chemical reactivity and biological activity.
1-(4-Chlorophenyl)sulfonyl-4-[(2,5-dimethoxyphenyl)methyl]piperidine: The piperidine ring in this compound may lead to different pharmacological properties compared to the piperazine ring.
1-(4-Chlorophenyl)sulfonyl-4-[(2,5-dimethoxyphenyl)methyl]morpholine: The presence of a morpholine ring instead of a piperazine ring can significantly alter the compound’s chemical and biological properties.
These comparisons highlight the uniqueness of 1-(4-Chlorophenyl)sulfonyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid and its potential for diverse applications in scientific research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
